molecular formula C28H44N6O8 B14034088 Methyltetrazine-amino-PEG5-CH2CH2NHBoc

Methyltetrazine-amino-PEG5-CH2CH2NHBoc

Cat. No.: B14034088
M. Wt: 592.7 g/mol
InChI Key: IZLQMGFQBXBQIR-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG5-CH2CH2NHBoc is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is widely used in the field of bioorthogonal chemistry, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). This compound contains a methyltetrazine group, which is known for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG5-CH2CH2NHBoc typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG5-CH2CH2NHBoc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include TCO-containing molecules, protecting groups like Boc, and PEGylation reagents.

    Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain and the methyltetrazine group. Solvents like dichloromethane and dimethylformamide are often used.

Major Products

The major products formed from these reactions include stable adducts resulting from the iEDDA reaction and substituted derivatives of the original compound.

Mechanism of Action

The primary mechanism of action of Methyltetrazine-amino-PEG5-CH2CH2NHBoc involves the iEDDA reaction. The methyltetrazine group reacts with TCO-containing molecules to form stable adducts. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG chain provides solubility and flexibility, while the Boc-protected amino group can be deprotected to reveal a reactive site for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltetrazine-amino-PEG5-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group, a PEG5 chain, and a Boc-protected amino group. This combination provides versatility in chemical reactions, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C28H44N6O8

Molecular Weight

592.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H44N6O8/c1-22-31-33-26(34-32-22)24-7-5-23(6-8-24)21-30-25(35)9-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-29-27(36)42-28(2,3)4/h5-8H,9-21H2,1-4H3,(H,29,36)(H,30,35)

InChI Key

IZLQMGFQBXBQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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